(S,R,S)-CO-C2-acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

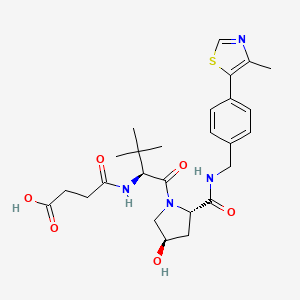

4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O6S/c1-15-22(37-14-28-15)17-7-5-16(6-8-17)12-27-24(35)19-11-18(31)13-30(19)25(36)23(26(2,3)4)29-20(32)9-10-21(33)34/h5-8,14,18-19,23,31H,9-13H2,1-4H3,(H,27,35)(H,29,32)(H,33,34)/t18-,19+,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVGLJJVHAUZOZ-SELNLUPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on (S,R,S)-AHPC-CO-C2-acid: A Building Block for Targeted Protein Degradation

Abstract: This technical guide provides a comprehensive overview of (S,R,S)-AHPC-CO-C2-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). While the initial query referenced "(S,R,S)-CO-C2-acid," our research indicates the correct nomenclature for this widely used reagent is (S,R,S)-AHPC-CO-C2-acid. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short C2 carboxylic acid linker. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and its application in synthesizing PROTACs for targeted protein degradation. Detailed experimental protocols for PROTAC synthesis and cellular analysis are provided, alongside diagrams illustrating the underlying biological pathways and experimental workflows. Although no specific PROTACs targeting Cyclooxygenase-2 (COX-2) using this particular linker have been documented in the reviewed literature, the principles and protocols described herein are broadly applicable for the development of such targeted therapeutics. The recent development of aspirin-based PROTACs confirms the viability of targeting COX-2 for degradation[1].

Introduction to (S,R,S)-AHPC-CO-C2-acid

(S,R,S)-AHPC-CO-C2-acid is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for the synthesis of PROTACs[2]. PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system[3][4]. They consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two[4].

(S,R,S)-AHPC-CO-C2-acid provides two of these essential components:

-

The VHL Ligand ((S,R,S)-AHPC): An optimized, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[5]. VHL is a widely expressed and commonly utilized E3 ligase in PROTAC development.

-

The Linker (-CO-C2-acid): A short linker with a terminal carboxylic acid group. This functional group serves as a reactive handle for conjugation to an amine-containing ligand for a target protein through a stable amide bond[2][4].

The stereochemistry, (S,R,S), is crucial for its activity as the corresponding (S,S,S) diastereomer is inactive and can be used as a negative control in experiments.

Chemical Structure and Properties

The chemical and physical properties of (S,R,S)-AHPC-CO-C2-acid are summarized in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.

| Property | Value |

| Full Chemical Name | (2S,4R)-1-((S)-2-(3-carboxypropanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

| Synonyms | (S,R,S)-AHPC-amido-C2-acid, VH032-NH-CO-C2-acid |

| CAS Number | 2172819-72-4 |

| Molecular Formula | C₂₆H₃₄N₄O₆S |

| Molecular Weight | 530.6 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% (HPLC) |

| Storage Conditions | -20°C |

| SMILES | CC1=C(SC=N1)C1=CC=C(CNC(=O)[C@@H]2C--INVALID-LINK--CN2C(=O)--INVALID-LINK--C(C)(C)C)C=C1 |

Data sourced from BroadPharm and other chemical suppliers.[2]

Mechanism of Action: VHL-Mediated Protein Degradation

PROTACs synthesized from (S,R,S)-AHPC-CO-C2-acid function by inducing the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

References

The Cellular Mechanism of (S,R,S)-VHL-Ligand-Based PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the mechanism of action of PROTACs constructed from (S,R,S)-von Hippel-Lindau (VHL) E3 ligase-recruiting ligands, with a focus on those utilizing a short C2-alkyl linker motif, conceptually derived from building blocks like (S,R,S)-CO-C2-acid. While a specific, named therapeutic agent "this compound" is not commercially available, this guide will use the well-characterized VHL-based BRD4 degrader, MZ1, as a primary exemplar to illustrate the core principles, experimental validation, and therapeutic potential of this class of molecules. MZ1, while containing a slightly more complex PEG-based linker, shares the fundamental VHL-recruiting warhead and provides a wealth of publicly available data for a comprehensive analysis.

Core Mechanism of Action: Targeted Protein Degradation

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The fundamental mechanism of action for a VHL-based PROTAC is a catalytic cycle that results in the selective degradation of the target protein.

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (e.g., BRD4) and the VHL E3 ubiquitin ligase, forming a transient ternary complex. The formation and stability of this complex are critical for the efficiency of the degradation process.[1]

-

Ubiquitination : The close proximity of the target protein to the E3 ligase within the ternary complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover.[2]

-

Recycling : After the degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting as a catalyst.[3]

This event-driven pharmacology distinguishes PROTACs from traditional small-molecule inhibitors that rely on continuous occupancy of the target's active site.

The Role of (S,R,S)-VHL Ligand and the C2 Linker

The specificity and efficacy of a PROTAC are determined by its constituent parts. The "this compound" nomenclature suggests a PROTAC building block composed of:

-

(S,R,S)-VHL Ligand : This moiety, often based on the (S,R,S)-AHPC (amino-hydroxy-proline-core) scaffold, is a potent and selective binder of the von Hippel-Lindau E3 ubiquitin ligase.[4] Its role is to recruit the VHL E3 ligase to the target protein.

-

C2-Linker : The linker connects the VHL ligand to the target protein ligand. Its length, rigidity, and composition are critical for the proper orientation and stability of the ternary complex. A short C2 (ethyl) linker imposes significant conformational constraints, which can enhance selectivity but also presents challenges in achieving a productive ternary complex geometry. The optimal linker length is target-dependent and often determined empirically.[5]

-

-acid : The carboxylic acid group serves as a conjugation point for attaching a ligand that will bind to the target protein of interest.

Quantitative Analysis of a Representative VHL-based PROTAC: MZ1

To illustrate the cellular activity of a VHL-based PROTAC, we will examine the data for MZ1, a well-characterized degrader of the BRD4 protein. MZ1 utilizes a VHL ligand similar to the (S,R,S)-AHPC core and a short polyethylene (B3416737) glycol (PEG) linker.[6]

| Parameter | Value | Cell Line | Description | Reference |

| DC50 (BRD4) | 8 nM | H661 | Concentration of MZ1 required to degrade 50% of BRD4 protein. | |

| 23 nM | H838 | Concentration of MZ1 required to degrade 50% of BRD4 protein. | ||

| < 100 nM | HeLa | Concentration of MZ1 required to degrade 50% of BRD4 protein after 24 hours. | [6] | |

| Dmax (BRD4) | >90% | HeLa | Maximum percentage of BRD4 degradation achieved with MZ1 treatment. | |

| IC50 (Proliferation) | 1.5 nM | EOL-1 | Concentration of MZ1 that inhibits 50% of cell proliferation. | [6] |

| 1.5 nM | HL-60 | Concentration of MZ1 that inhibits 50% of cell proliferation. | [6] | |

| 11.3 nM | MV4-11 | Concentration of MZ1 that inhibits 50% of cell proliferation. | [6] | |

| Binding Affinity (Kd) | 382 nM (BD1) / 120 nM (BD2) | - | Dissociation constant for MZ1 binding to the first and second bromodomains of BRD4. | [6] |

Experimental Protocols

The characterization of a PROTAC's mechanism of action involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Western Blot for Target Protein Degradation

This is the most common method to directly measure the degradation of the target protein.

Materials:

-

Cell line of interest (e.g., HeLa, MDA-MB-231)[7]

-

PROTAC of interest (e.g., MZ1)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor co-treatment group.[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). Calculate DC50 and Dmax values.[7]

Ternary Complex Formation Assay

Several biophysical methods can be used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.

Materials:

-

SPR instrument and sensor chips

-

Purified recombinant target protein (e.g., BRD4) and E3 ligase complex (e.g., VCB - VHL, Elongin C, Elongin B)

-

PROTAC of interest

-

Running buffer

Protocol:

-

Immobilization: Immobilize the E3 ligase complex (VCB) onto the sensor chip surface.

-

Binary Interaction: Inject the PROTAC over the surface to measure the binary binding affinity to the E3 ligase.

-

Ternary Interaction: Pre-incubate the PROTAC with the target protein and inject the mixture over the immobilized E3 ligase. The increase in response compared to the binary interaction indicates ternary complex formation.

-

Data Analysis: Analyze the sensorgrams to determine binding affinities (Kd) and cooperativity (alpha). A cooperativity value greater than 1 indicates that the binding of the target protein to the PROTAC-E3 ligase complex is stronger than its binding to the PROTAC alone, signifying positive cooperativity in ternary complex formation.[8]

Cell Viability Assay (MTS/MTT)

These assays measure the metabolic activity of cells as an indicator of cell viability and are used to determine the cytotoxic effects of the PROTAC.

Materials:

-

Cell line of interest

-

96-well plates

-

PROTAC of interest

-

MTS or MTT reagent

-

Solubilization solution (for MTT)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours. For MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.

-

Data Analysis: Plot the absorbance against the PROTAC concentration and calculate the IC50 value.

Visualizations

Signaling Pathway Diagram

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

Logical Relationship of PROTAC Components

Caption: The structural components of a VHL-based PROTAC and their respective functions.

Conclusion

PROTACs utilizing (S,R,S)-VHL ligands represent a powerful and versatile platform for targeted protein degradation. The rational design of these molecules, particularly the optimization of the linker, is crucial for achieving potent and selective degradation of desired target proteins. The experimental protocols and data presented in this guide, using the BRD4 degrader MZ1 as a case study, provide a comprehensive framework for the evaluation and characterization of this promising class of therapeutics. As research in this field continues to advance, VHL-based PROTACs hold significant potential for addressing a wide range of diseases driven by protein overexpression or aberrant protein function.

References

- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

The Discovery of (S,R,S)-CO-C2-acid as a VHL Ligand: A Technical Whitepaper

An Important Note on Nomenclature: Extensive searches of publicly available scientific literature and chemical databases did not yield any specific information for a Von Hippel-Lindau (VHL) E3 ligase ligand designated as "(S,R,S)-CO-C2-acid." This nomenclature may be an internal project code, a novel compound not yet in the public domain, or a fragment of a larger molecule.

Therefore, this technical guide will focus on a well-characterized and seminal VHL ligand, VH032 , as a representative example to illustrate the discovery process, data presentation, experimental protocols, and signaling pathways relevant to the field. The principles and methodologies described herein are directly applicable to the study of any novel VHL ligand.

Executive Summary

The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular oxygen-sensing pathway and a key target in drug discovery, particularly for the development of Proteolysis Targeting Chimeras (PROTACs). The discovery of small molecule ligands that bind to VHL has been a pivotal achievement in the field of targeted protein degradation. This whitepaper provides an in-depth technical guide on the core principles and methodologies involved in the discovery and characterization of VHL ligands, using the well-established inhibitor VH032 as a primary example. We present quantitative binding data, detailed experimental protocols for key biophysical and structural assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to VHL and Its Ligands

The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] Under normoxic conditions, VHL recognizes and binds to hydroxylated proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent proteasomal degradation.[2] Small molecule VHL ligands are designed to mimic the endogenous HIF-1α peptide, thereby disrupting the VHL:HIF-1α interaction.[3] These ligands have found significant utility as the E3 ligase recruiting element in PROTACs.[1][4]

Quantitative Data Presentation

The binding affinity of VHL ligands is a critical parameter for their development. The data for VH032 and a related potent inhibitor, VH298, are summarized below.

| Ligand | Binding Affinity (K_d) to VHL | Assay Method | Reference |

| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [5] |

| VH298 | 80-90 nM | Not Specified | |

| VH032 | IC50 of 77.8 nM | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | [6] |

| VH298 | IC50 of 44.0 nM | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | [6] |

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of VHL ligands are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions.[7]

Objective: To determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of a ligand binding to the VHL protein complex (VCB: VHL, Elongin B, and Elongin C).

Materials:

-

Purified VCB complex

-

Synthetic VHL ligand (e.g., VH032)

-

ITC instrument (e.g., Malvern MicroCal)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Protocol:

-

Sample Preparation:

-

Dialyze the VCB protein extensively against the ITC running buffer to ensure buffer matching.

-

Dissolve the VHL ligand in the final dialysis buffer to the desired concentration. It is critical to avoid any buffer mismatch between the protein and ligand solutions.

-

Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell and syringe.

-

-

ITC Experiment:

-

Load the VCB protein solution into the sample cell of the calorimeter.

-

Load the VHL ligand solution into the injection syringe.

-

Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.

-

Perform an initial injection of a small volume of ligand to avoid artifacts from syringe placement, and discard this data point during analysis.

-

Carry out a series of injections of the ligand into the protein solution.

-

Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the resulting peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (k_on and k_off) in addition to binding affinity (K_d).[8]

Objective: To determine the association and dissociation rate constants and the equilibrium dissociation constant for the interaction between a VHL ligand and the VCB complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified VCB complex

-

VHL ligand

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilization of VCB:

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.

-

Inject the VCB protein solution over the activated surface. The primary amine groups on the protein will form covalent bonds with the activated esters on the chip surface.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared in the same way but without the protein immobilization to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the VHL ligand in the running buffer.

-

Inject the different concentrations of the ligand over both the protein-immobilized and reference flow cells.

-

Monitor the binding in real-time as an increase in the response units (RU).

-

After the association phase, inject the running buffer to monitor the dissociation of the ligand from the protein.

-

After each cycle, regenerate the sensor surface using a low pH buffer or other appropriate regeneration solution to remove the bound ligand.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal from the active flow cell to obtain the specific binding sensorgrams.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the k_on and k_off rates.

-

Calculate the equilibrium dissociation constant (K_d) as the ratio of k_off to k_on.

-

X-ray Co-crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and key molecular interactions.

Objective: To determine the crystal structure of a VHL ligand in complex with the VCB protein complex.

Protocol:

-

Complex Formation and Crystallization:

-

Mix the purified VCB protein with a molar excess of the VHL ligand and incubate to allow for complex formation.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and additives) using vapor diffusion methods (sitting drop or hanging drop).

-

Optimize the initial hit conditions to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement with a previously determined structure of VCB as a search model.

-

Build the model of the ligand into the electron density map.

-

Refine the structure to improve the fit of the model to the experimental data.

-

Validate the final structure using established crystallographic criteria.

-

Mandatory Visualizations

VHL-HIF1α Signaling Pathway

Caption: VHL-HIF1α signaling pathway under normoxic and hypoxic conditions, and the point of intervention by VHL ligands.

Experimental Workflow for VHL Ligand Discovery

Caption: A generalized experimental workflow for the discovery and optimization of small molecule VHL ligands.

Conclusion

The discovery and characterization of potent and selective VHL ligands, exemplified by molecules like VH032, have been instrumental in advancing the field of targeted protein degradation. This technical guide has outlined the key quantitative metrics, detailed experimental protocols, and the underlying biological context necessary for researchers, scientists, and drug development professionals working in this area. The methodologies and workflows presented provide a robust framework for the identification and validation of novel VHL ligands, which will undoubtedly continue to be a fertile area of research for the development of new therapeutics.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 8. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]

Technical Guide: (S,R,S)-CO-C2-acid (CAS Number 2172819-72-4) for Proteolysis Targeting Chimera (PROTAC) Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S,R,S)-CO-C2-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal system.

Introduction to this compound

This compound, also known by its synonym VH 032 amide-alkylC2-acid, is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It serves as a crucial component in the modular synthesis of PROTACs. This heterobifunctional molecule consists of a high-affinity VHL ligand connected to a short alkyl linker with a terminal carboxylic acid. This carboxylic acid provides a convenient attachment point for a ligand that binds to a specific protein of interest (POI), thereby forming a complete PROTAC.

The primary function of this compound within a PROTAC is to recruit the VHL E3 ligase. This recruitment initiates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2172819-72-4 |

| Synonyms | VH 032 amide-alkylC2-acid, (S,R,S)-AHPC-C2-COOH |

| Molecular Formula | C₂₆H₃₄N₄O₆S |

| Molecular Weight | 530.64 g/mol |

| Purity | ≥95% (typically analyzed by HPLC) |

| Appearance | Off-white to light yellow solid |

| Storage | Store at -20°C for long-term stability |

Role in PROTAC Signaling Pathway

The signaling pathway initiated by a PROTAC incorporating this compound involves the hijacking of the ubiquitin-proteasome system. The following diagram illustrates this process.

Caption: PROTAC mechanism with this compound.

Quantitative Data from a Case Study

The utility of VHL ligands, from which this compound is derived, has been demonstrated in numerous studies. For instance, in a study by Chan et al. (2018), a similar VHL ligand was used to construct PROTACs targeting BET bromodomain proteins. While the study does not use the exact this compound, it provides a strong indication of the potential efficacy. The following table summarizes representative data for a VHL-based PROTAC (MZP-54) targeting the second bromodomain of Brd4 (Brd4BD2).[2]

| Parameter | Value | Description |

| Binding Affinity (Kd) to Brd4BD2 | 4 nM | Measures the binding strength of the PROTAC to the target protein. |

| Binding Affinity (Kd) to VCB Complex | 105 ± 24 nM | Measures the binding strength of the PROTAC to the VHL-ElonginC-ElonginB complex. |

| Cellular Potency (pEC50) in MV4;11 cells | 7.08 ± 0.05 | Represents the negative logarithm of the half-maximal effective concentration for inhibiting cell viability. |

| Cellular Potency (pEC50) in HL60 cells | 6.37 ± 0.03 | Represents the negative logarithm of the half-maximal effective concentration for inhibiting cell viability. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from its amine precursor, VH032 amine. A feasible, column chromatography-free, multi-gram scale synthesis of VH032 amine has been reported.[3] The final step involves the acylation of VH032 amine with succinic anhydride (B1165640) followed by hydrolysis.

Step 1: Synthesis of VH032 Amine Precursor

A detailed, multi-step synthesis for VH032 amine is available in the literature, starting from commercially available building blocks.[3] The process involves the sequential coupling of four key fragments.

Step 2: Acylation of VH032 Amine

-

Dissolve VH032 amine in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Add succinic anhydride (1.1 equivalents) to the solution.

-

Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to catalyze the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a mild acid (e.g., 1M HCl) and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Conjugation of this compound to a Target Protein Ligand

The terminal carboxylic acid of this compound allows for standard amide bond formation with a target protein ligand that has a free amine group.

Caption: General workflow for PROTAC synthesis.

Protocol:

-

Dissolve this compound (1 equivalent) and the amine-containing target protein ligand (1 equivalent) in an anhydrous aprotic solvent like DMF.

-

Add a peptide coupling reagent such as HATU (1.1 equivalents) and an additive like HOBt (1.1 equivalents).

-

Add a non-nucleophilic base, typically DIPEA (2-3 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

-

Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer, concentrate, and purify the crude product using preparative HPLC to obtain the final PROTAC.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.[1]

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

Ternary Complex Formation Assay (Example: Isothermal Titration Calorimetry - ITC)

ITC can be used to determine the binding affinity and thermodynamics of the ternary complex formation.[3]

Protocol Outline:

-

Binary Binding Affinity (PROTAC to VHL): Titrate the PROTAC into a solution of the VHL E3 ligase complex in the ITC cell to determine the binding affinity (KD1).

-

Binary Binding Affinity (PROTAC to Target Protein): Titrate the PROTAC into a solution of the target protein to determine the binding affinity (KD2).

-

Ternary Complex Formation: Titrate the PROTAC into a solution containing a pre-formed complex of the VHL E3 ligase and the target protein. This measures the binding affinity in the presence of both proteins (KD,ternary).

-

Cooperativity Calculation: The cooperativity factor (α) can be calculated using the equation: α = KD,binary / KD,ternary. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

Conclusion

This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its well-defined structure and functional handle for conjugation make it an essential tool for researchers in the field of targeted protein degradation. The experimental protocols provided in this guide offer a starting point for the synthesis, conjugation, and evaluation of PROTACs utilizing this key component. As the field of targeted protein degradation continues to expand, the use of well-characterized building blocks like this compound will be instrumental in the development of novel therapeutics.

References

The Critical Role of Stereochemistry in PROTAC Design: An In-depth Technical Guide to (S,R,S)-AHPC-amido-C2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A key component in the design of effective PROTACs is the E3 ligase ligand, which serves to recruit the cellular degradation machinery. This guide provides a comprehensive technical overview of (S,R,S)-AHPC-amido-C2-acid (CAS: 2172819-72-4), a widely utilized building block for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

(S,R,S)-AHPC-amido-C2-acid, a derivative of the potent VHL ligand VH032, incorporates a short C2 carboxylic acid linker, providing a convenient handle for conjugation to a target protein ligand. The precise (S,R,S) stereochemistry of its core is paramount for high-affinity binding to VHL, a critical determinant of the resulting PROTAC's efficacy. This document will delve into the stereochemical importance, quantitative binding data, relevant experimental protocols, and the broader signaling context of this essential PROTAC building block.

Chemical Properties and Stereochemistry

(S,R,S)-AHPC-amido-C2-acid is a complex molecule whose efficacy is intrinsically tied to its three-dimensional structure. The specific stereochemical configuration at its three chiral centers is crucial for maintaining the necessary interactions within the VHL binding pocket.

| Property | Value |

| Full Chemical Name | 4-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-4-oxobutanoic acid |

| Synonyms | (S,R,S)-CO-C2-acid, (S,R,S)-AHPC-C2-COOH, VH 032 amide-alkylC2-acid |

| CAS Number | 2172819-72-4 |

| Molecular Formula | C₂₆H₃₄N₄O₆S |

| Molecular Weight | 530.64 g/mol |

| SMILES | CC1=C(SC=N1)C1=CC=C(CNC(=O)[C@@H]2C--INVALID-LINK--CN2C(=O)--INVALID-LINK--C(C)(C)C)C=C1 |

The core of the molecule is derived from (2S,4R)-4-hydroxyproline, which mimics the binding motif of the natural VHL substrate, Hypoxia-Inducible Factor 1α (HIF-1α). The (S) configuration of the tert-leucine moiety and the subsequent chiral center are optimized for potent VHL engagement. Any deviation from this specific stereoisomeric form can lead to a significant loss of binding affinity and, consequently, a reduction or complete loss of the resulting PROTAC's degradation activity.

Quantitative Data: VHL Binding Affinity

| Ligand | Binding Affinity (Kd) to VHL | Method |

| VH032 | 185 nM[1] | Not Specified |

This nanomolar binding affinity underscores the potency of the (S,R,S)-AHPC core in engaging the VHL E3 ligase. It is expected that the addition of the C2-acid linker does not significantly perturb this intrinsic affinity.

Importance in Drug Development: The PROTAC Mechanism

(S,R,S)-AHPC-amido-C2-acid serves as a foundational component for constructing PROTACs. A PROTAC molecule consists of three parts: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, the (S,R,S)-AHPC core), and a linker that connects the two.

By binding simultaneously to the POI and VHL, the PROTAC forms a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to induce the degradation of multiple POI molecules.

Caption: The catalytic cycle of a PROTAC utilizing the (S,R,S)-AHPC core to induce target protein degradation via the VHL E3 ligase and the ubiquitin-proteasome system.

Experimental Protocols

General Protocol for PROTAC Synthesis using (S,R,S)-AHPC-amido-C2-acid

This protocol describes a standard amide coupling reaction to conjugate (S,R,S)-AHPC-amido-C2-acid to an amine-functionalized target protein ligand.

Materials:

-

(S,R,S)-AHPC-amido-C2-acid

-

Amine-functionalized Protein of Interest (POI) ligand

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, Et₃N)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Reaction vessel and magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Analytical and preparative HPLC for monitoring and purification

Procedure:

-

Activation of Carboxylic Acid:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve (S,R,S)-AHPC-amido-C2-acid (1.0 eq) in anhydrous DMF.

-

Add the coupling reagent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve the amine-functionalized POI ligand (1.0-1.2 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of the POI ligand to the activated (S,R,S)-AHPC-amido-C2-acid mixture.

-

Allow the reaction to stir at room temperature for 2-12 hours. The reaction progress should be monitored by LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, the mixture can be quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by preparative HPLC to yield the final PROTAC.

-

-

Characterization:

-

The purified PROTAC should be characterized by LC-MS and NMR to confirm its identity and purity.

-

Caption: A typical experimental workflow for the synthesis of a PROTAC using (S,R,S)-AHPC-amido-C2-acid.

Conclusion

(S,R,S)-AHPC-amido-C2-acid is a high-value chemical tool for researchers in the field of targeted protein degradation. Its precisely defined stereochemistry ensures potent engagement of the VHL E3 ligase, a critical first step in the PROTAC-mediated degradation pathway. The integrated C2-carboxylic acid linker provides a versatile and straightforward point of conjugation, facilitating the synthesis of novel PROTACs against a wide array of protein targets. Understanding the stereochemical nuances, binding affinities, and synthetic utility of this building block is essential for the rational design and development of the next generation of protein-degrading therapeutics.

References

The Rising Tide of Carboxylic Acid Derivatives in Therapeutic Innovation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of carboxylic acids continues to be a cornerstone in the development of novel therapeutics. This technical guide delves into the synthesis, biological evaluation, and mechanisms of action of recently developed carboxylic acid derivatives, showcasing their potential across a spectrum of diseases, including cancer, inflammation, microbial infections, and cardiovascular disorders. This document provides a comprehensive overview of key experimental protocols, quantitative biological data, and the intricate signaling pathways modulated by these promising compounds.

Anti-inflammatory and Analgesic Derivatives

A new series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogs have been synthesized and evaluated for their anti-inflammatory, analgesic, and antioxidant potential. Several of these compounds demonstrated potent inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade.[1]

Quantitative Biological Data: Anti-inflammatory Activity

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

| FM4 | Potent Inhibition | 0.74 | Potent Inhibition |

| FM10 | Potent Inhibition | 0.69 | Potent Inhibition |

| FM12 | Potent Inhibition | 0.18 | Potent Inhibition |

Experimental Protocol: In Vitro COX and 5-LOX Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized carboxylic acid derivatives against COX-1, COX-2, and 5-LOX enzymes.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2, and potato 5-LOX are used.

-

Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin (B1673048) and glutathione (B108866) for COX assays, and phosphate (B84403) buffer (pH 6.3) for the 5-LOX assay.

-

Substrate: Arachidonic acid is used as the substrate for all enzyme reactions.

-

Incubation: The test compounds, at varying concentrations, are pre-incubated with the respective enzymes.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Detection: The production of prostaglandins (B1171923) (for COX assays) or leukotrienes (for 5-LOX assay) is measured using appropriate methods, such as spectrophotometry or enzyme immunoassay (EIA).

-

Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Anticancer Carboxylic Acid Derivatives

Novel derivatives of carnosic acid have been synthesized and show promising anticancer activity.[2] These compounds have been evaluated against various cancer cell lines, and their mechanism of action appears to involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.[2]

Quantitative Biological Data: Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

| Carnosic Acid (CA) | HCT116 (Colorectal Cancer) | 42 |

| Derivative 17 | HCT116 (Colorectal Cancer) | 9.8 - 14 |

| Derivative 17 | SW480 (Colorectal Cancer) | 6.3 |

| Cisplatin (Control) | HCT116 (Colorectal Cancer) | N/A |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of novel carnosic acid derivatives on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control.

-

Incubation: The plates are incubated for a further 72 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Signaling Pathway: Carnosic Acid-Induced Apoptosis

Carnosic acid and its derivatives have been shown to induce apoptosis in cancer cells by modulating the Src/STAT3 and PI3K/AKT/mTOR signaling pathways.[1][3] The diagram below illustrates the proposed mechanism.

Caption: Carnosic acid derivatives inhibit Src/STAT3 and PI3K/AKT/mTOR pathways, leading to apoptosis.

Antimicrobial Carboxylic Acid Derivatives

A novel series of coumarin-3-carboxylic acid derivatives incorporating a thioether quinoline (B57606) moiety has demonstrated significant antibacterial activity against various plant pathogens.[4] These findings open avenues for the development of new agrochemicals.

Quantitative Biological Data: Antibacterial Activity

| Compound | Target Organism | EC50 (µg/mL) |

| A9 | Xanthomonas oryzae pv. oryzae (Xoo) | 11.05 |

| A9 | Acidovorax citrulli (Aac) | 8.05 |

Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of novel coumarin (B35378) derivatives against pathogenic bacteria.

Methodology:

-

Bacterial Culture: The target bacterial strains are cultured in a suitable broth medium to reach the logarithmic growth phase.

-

Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.

-

Serial Dilution: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plates are incubated at an optimal temperature for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antihypertensive Indole-3-Carboxylic Acid Derivatives

Novel derivatives of indole-3-carboxylic acid have been designed and synthesized as potent antagonists of the angiotensin II receptor 1 (AT1), demonstrating significant antihypertensive activity in in vivo models.[5]

Quantitative Biological Data: Antihypertensive Effect

| Compound | Dose (mg/kg, oral) | Maximum Blood Pressure Decrease (mm Hg) | Duration of Effect (hours) |

| Novel Indole (B1671886) Derivative | 10 | 48 | 24 |

| Losartan (Control) | N/A | Less than novel derivative | N/A |

Experimental Protocol: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

Objective: To evaluate the blood pressure-lowering effect of novel indole-3-carboxylic acid derivatives in a hypertensive animal model.

Methodology:

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used.

-

Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

-

Compound Administration: The test compounds are administered orally via gavage.

-

Monitoring: Blood pressure and heart rate are monitored at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared to a vehicle control group.

Signaling Pathway: Renin-Angiotensin System (RAS) Inhibition

The antihypertensive effect of these indole derivatives is attributed to their antagonism of the AT1 receptor, a key component of the Renin-Angiotensin System (RAS).

Caption: Indole derivatives block the AT1 receptor, preventing vasoconstriction and lowering blood pressure.

General Experimental Workflow for Screening Novel Carboxylic Acid Derivatives

The discovery of biologically active carboxylic acid derivatives often follows a systematic screening process. The workflow diagram below outlines a typical approach, from initial synthesis to in vivo evaluation.

Caption: A general workflow for the discovery and development of novel bioactive carboxylic acid derivatives.

This technical guide highlights the significant progress and therapeutic potential of novel carboxylic acid derivatives. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics.

References

- 1. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carnosic acid induces apoptosis through inactivation of Src/STAT3 signaling pathway in human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of VHL Ligands in Targeted Protein Degradation

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of von Hippel-Lindau (VHL) E3 ligase ligands, exemplified by structures akin to (S,R,S)-AHPC-C2-acid, in the rapidly evolving field of targeted protein degradation (TPD). We delve into the core mechanisms, quantitative metrics, and experimental methodologies that are crucial for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] PROTACs are heterobifunctional molecules at the heart of this approach.[1][2] They consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] By bringing the E3 ligase into close proximity with the target protein, PROTACs facilitate the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[1][3] This event-driven, catalytic mode of action allows substoichiometric amounts of a PROTAC to degrade a significant quantity of the target protein.[3]

Among the several hundred E3 ligases in the human proteome, the von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely utilized for PROTAC development.[1] Small-molecule VHL ligands, often based on a (2S,4R)-4-hydroxyproline scaffold, mimic the binding of the natural VHL substrate, Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5][6]

The Role of (S,R,S)-Stereochemistry in VHL Ligands

The specific (S,R,S) stereochemistry is critical for high-affinity binding to the VHL protein. This stereochemical arrangement is found in highly potent VHL ligands like VH032 and its derivatives.[5][6][7][8] These ligands engage a specific pocket on the VHL protein, enabling the recruitment of the VHL-Elongin B-Elongin C (VBC) complex to the target protein. The "acid" moiety in a name like "(S,R,S)-AHPC-C2-acid" typically refers to a carboxylic acid functional group, which serves as a convenient attachment point for the linker, allowing for the synthesis of a diverse range of PROTAC molecules.[9]

Quantitative Assessment of VHL-based PROTACs

The efficacy of a VHL-based PROTAC is determined by several key quantitative parameters. These include the binding affinity of the VHL ligand to the VHL protein, the binding affinity of the PROTAC to both the VHL protein and the target protein, and the efficiency of target protein degradation.

Table 1: Representative Binding Affinities of VHL Ligands

| Ligand | Binding Affinity (Kd) to VHL | Assay Method |

| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) |

| VH101 | 44 nM | Isothermal Titration Calorimetry (ITC) |

| VH298 | < 40 nM | Fluorescence Polarization (FP) / Surface Plasmon Resonance (SPR) |

Data compiled from multiple sources for illustrative purposes.[5][10]

Table 2: Representative Degradation Parameters for VHL-based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 | Dmax |

| MZ1 | BRD4 | HeLa | ~25 nM | >90% |

| ARV-771 | BRD2/3/4 | LNCaP | <10 nM | >95% |

| Compound 139 | BET family | PC3 | 3.3 nM | 97% |

DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein.[11][12] Dmax is the maximum percentage of target protein degradation achieved.[12][13][14] Data is illustrative and compiled from various publications.[5][6]

Core Signaling Pathway and Experimental Workflows

4.1. VHL-mediated Degradation of HIF-1α

Under normal oxygen conditions (normoxia), the VHL protein plays a crucial role in suppressing tumor growth by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation.[6][15][16][17] Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, creating a binding site for VHL.[5][6][17] The VHL E3 ligase complex then ubiquitinates HIF-1α, leading to its destruction by the proteasome.[6][15][17] In hypoxic conditions, the PHDs are inactive, HIF-1α accumulates, and promotes the transcription of genes involved in processes like angiogenesis.[18] PROTACs hijack this natural process by using a VHL ligand to bring the VHL complex to a new, non-native target protein.

4.2. Experimental Workflow for PROTAC Evaluation

The development and characterization of a PROTAC involves a systematic workflow to assess its biological activity. This typically begins with the synthesis of the PROTAC molecule, followed by a series of in vitro and cellular assays to determine its efficacy and mechanism of action.

Detailed Experimental Protocols

5.1. Ternary Complex Formation Assay (Time-Resolved FRET)

This assay confirms the PROTAC's ability to induce the formation of the POI-PROTAC-E3 ligase ternary complex.[19]

-

Reagents and Materials:

-

Purified, tagged POI (e.g., His-tag)

-

Purified, tagged E3 ligase complex (e.g., VBC complex with a GST-tag)

-

Fluorescently labeled antibodies specific to the tags (e.g., anti-His-Europium and anti-GST-Allophycocyanin)

-

PROTAC compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

-

Plate reader capable of TR-FRET measurements

-

-

Procedure:

-

Prepare serial dilutions of the PROTAC compound in the assay buffer.

-

In a 384-well plate, add the purified POI, the E3 ligase complex, and the labeled antibodies.

-

Add the PROTAC dilutions to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.

-

Measure the time-resolved FRET signal using a plate reader. An increased FRET signal indicates the proximity of the POI and the E3 ligase, confirming ternary complex formation.

-

Plot the FRET signal against the PROTAC concentration to determine the cooperativity of ternary complex formation.

-

5.2. Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[19][20]

-

Reagents and Materials:

-

Cell line of interest

-

Complete cell culture medium

-

PROTAC compound (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a desired time (e.g., 24 hours). Include a vehicle control.[13]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[20]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.[20]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a membrane.[20]

-

Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein and the loading control. Follow with incubation with the secondary antibody.[20]

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.[13][20]

-

Conclusion

VHL ligands with the characteristic (S,R,S) stereochemistry are a cornerstone of modern targeted protein degradation research. Their ability to effectively hijack the VHL E3 ligase provides a powerful tool for the development of novel therapeutics. A thorough understanding of the underlying biology, coupled with rigorous quantitative assessment and validated experimental protocols, is essential for advancing these promising molecules from the laboratory to the clinic. This guide provides a foundational framework for researchers and drug developers to navigate the complexities and unlock the full potential of VHL-based PROTACs.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. biopharma.co.uk [biopharma.co.uk]

- 4. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 5. tandfonline.com [tandfonline.com]

- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. lifesensors.com [lifesensors.com]

- 15. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Preliminary In Vitro Evaluation of (S,R,S)-CO-C2-acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "(S,R,S)-CO-C2-acid" is not found in publicly available literature. This guide is a representative technical whitepaper for a hypothetical Proteolysis Targeting Chimera (PROTAC) of this class, presumed to be an analog of known VHL E3 ligase recruiting PROTACs. The experimental data presented herein is illustrative and based on typical results for similar molecules.

Introduction

This compound is a novel heterobifunctional molecule designed as a Proteolysis Targeting Chimera (PROTAC). It is hypothesized to induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system. This document outlines a comprehensive in vitro evaluation strategy for this compound, focusing on its potential as a selective degrader of SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2).

SMARCA2 is an ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] In cancers with mutations in the paralog SMARCA4, tumor cells become dependent on SMARCA2 for survival, making it a compelling therapeutic target.[3][4] this compound is presumed to consist of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker moiety, and a warhead that binds to SMARCA2. By forming a ternary complex between SMARCA2 and VHL, this compound is expected to induce the ubiquitination and subsequent proteasomal degradation of SMARCA2.[][6]

This guide provides detailed experimental protocols and data presentation formats for the preliminary in vitro assessment of this compound's biochemical and cellular activity.

Mechanism of Action

The proposed mechanism of action for this compound involves the formation of a ternary complex between the target protein (SMARCA2) and an E3 ubiquitin ligase (VHL), leading to the ubiquitination and degradation of the target protein.[7]

Experimental Protocols and Data Presentation

The formation of a stable ternary complex is a prerequisite for effective protein degradation.[8] Various biophysical techniques can be employed to characterize the formation and stability of the SMARCA2:this compound:VHL complex.[9]

3.1.1. Surface Plasmon Resonance (SPR)

-

Objective: To measure the binding affinities and kinetics of this compound to SMARCA2 and VHL, and to quantify the cooperativity of ternary complex formation.

-

Methodology:

-

Immobilize recombinant VHL E3 ligase complex on a sensor chip.

-

Inject varying concentrations of this compound alone to determine the binary binding affinity (KD) to VHL.

-

In separate experiments, inject varying concentrations of this compound pre-incubated with a saturating concentration of recombinant SMARCA2 bromodomain to measure the ternary complex formation kinetics.

-

The cooperativity factor (alpha) is calculated from the binary and ternary affinities.

-

-

Data Presentation:

| Interaction | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, nM) | Cooperativity (α) |

| This compound <> VHL | 1.2 x 10^5 | 2.5 x 10^-3 | 20.8 | N/A |

| This compound <> SMARCA2 | 8.5 x 10^4 | 4.1 x 10^-3 | 48.2 | N/A |

| SMARCA2:this compound <> VHL | 3.6 x 10^5 | 1.8 x 10^-4 | 0.5 | 41.6 |

Table 1: Representative SPR data for ternary complex formation.

References

- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. SMARCA2 - Wikipedia [en.wikipedia.org]

- 3. preludetx.com [preludetx.com]

- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Ternary Complex Formation [worldwide.promega.com]

- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

An In-depth Technical Guide on the Solubility and Stability of (S,R,S)-CO-C2-acid and Related VHL Ligand-Linker Conjugates

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a technical overview of the solubility and stability considerations for (S,R,S)-CO-C2-acid, a functionalized von Hippel-Lindau (VHL) protein ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative data for this proprietary compound is not publicly available, this document outlines the general physicochemical properties, challenges, and analytical methodologies relevant to this class of molecules.

Introduction to this compound

This compound, also known as VH 032 amide-alkylC2-acid, is a crucial building block in the synthesis of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.[3][] this compound contains a VHL ligand and a linker with a terminal carboxylic acid, allowing for conjugation to a ligand for a target protein.[2][3] The solubility and stability of this linker conjugate are critical for the overall developability and efficacy of the resulting PROTAC.

Solubility Data and Considerations

The inherent lipophilicity of many PROTAC components often leads to poor aqueous solubility, a significant hurdle in drug development. Strategies to enhance the solubility of VHL-based PROTACs often focus on modifications of the VHL ligand or the linker.[5][6]

Table 1: Representative Aqueous Solubility of VHL Ligands and a PROTAC

| Compound | Type | Log S (experimental) | Reference |

| (S,R,S)-AHPC HCl | VHL Ligand | -2.68 | [5] |

| Pomalidomide | CRBN Ligand | -4.44 | [5] |

| BI-3663 | PTK2 PROTAC | -5.16 | [5] |

As illustrated, the final PROTAC molecule often has significantly lower aqueous solubility than its constituent ligands.

Strategies to Improve Solubility:

-

Incorporation of Solubilizing Groups: Adding polar groups, such as a dibasic piperazine, to the linker can significantly increase aqueous solubility.[6][7]

-

Rigid Linkers: The use of rigid linkers, including (hetero)cycles and spirocycles, can enhance solubility and cell permeability.[8]

-

Empirical Introduction of Basic Groups: Groups like pyridinyl or piperazinyl have been empirically added to linkers to boost the solubility of PROTACs.[3]

Stability Profile and Assessment

The stability of this compound and the resulting PROTACs is paramount for their therapeutic application. Instability can lead to a short in vivo half-life and reduced efficacy. The linker component is often a primary site of metabolic modification.[1]

Table 2: General Stability and Storage Recommendations

| Condition | Recommendation | Rationale |

| Powder | Store at -20°C for up to 3 years. | Minimizes degradation over long-term storage. |

| In Solvent | Store at -80°C for up to 6 months, or -20°C for up to 1 month. | Solubilized compounds are more susceptible to degradation. |

| General Handling | Store sealed, away from moisture and light. | Protects against hydrolysis and photodegradation. |

Experimental Protocols

Detailed methodologies are essential for accurately assessing the solubility and stability of novel PROTACs derived from this compound.

This assay determines the rate of metabolic degradation of a PROTAC.[1]

Objective: To quantify the metabolic stability of a PROTAC in the presence of liver enzymes.

Materials:

-

Test PROTAC compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Positive and negative control compounds (e.g., Verapamil, Warfarin)[1]

-

Acetonitrile (B52724) with an internal standard

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

-

Incubation: Incubate the test PROTAC with HLM in the presence of the NADPH regenerating system at 37°C.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding the aliquot to cold acetonitrile with an internal standard.

-

Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

Analysis: Analyze the concentration of the remaining parent PROTAC at each time point using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the in vitro half-life.

This assay assesses the chemical stability of a PROTAC in plasma.[2]

Objective: To determine the degradation rate of a PROTAC in a biological matrix.

Materials:

-

Test PROTAC

-

Human plasma

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of the test PROTAC in DMSO.

-

Incubation: Add the test PROTAC to plasma and incubate at 37°C.

-

Time Points: Collect samples at multiple time points.

-

Quenching and Extraction: Add cold acetonitrile with an internal standard to precipitate proteins and extract the compound.

-

Analysis: Quantify the remaining PROTAC concentration using LC-MS/MS.

Visualized Workflows and Pathways

The following diagrams illustrate key processes in PROTAC development and analysis.

Caption: Mechanism of action for a VHL-recruiting PROTAC.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Simulations Plus [simulations-plus.com]

- 7. Item - Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - American Chemical Society - Figshare [acs.figshare.com]

- 8. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

Methodological & Application

Synthesis and Application of (S,R,S)-AHPC-CO-C2-acid PROTAC Linker

Abstract

This document provides a detailed application note and a representative synthesis protocol for the (S,R,S)-AHPC-CO-C2-acid, a key bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that induces targeted protein degradation by hijacking the cell's ubiquitin-proteasome system.[1][2][3] The (S,R,S)-AHPC moiety serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a crucial component in many PROTAC designs.[1][4] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the synthesis and application of this versatile linker.

Introduction

PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][5] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[1] The (S,R,S)-AHPC-CO-C2-acid linker provides a foundational scaffold for PROTAC synthesis, featuring the VHL E3 ligase ligand and a terminal carboxylic acid for conjugation to a POI ligand.

Synthesis Protocol

While a definitive, step-by-step protocol for the named molecule is not publicly available, a representative synthesis can be extrapolated from established methodologies for analogous (S,R,S)-AHPC-based linkers.[1][4] The proposed synthesis involves the coupling of the (S,R,S)-AHPC core with a protected two-carbon linker, followed by deprotection to yield the terminal carboxylic acid.

Materials

| Reagent | Supplier | Grade |

| (S,R,S)-AHPC hydrochloride | Commercial | ≥95% Purity |

| Boc-glycine | Commercial | Reagent Grade |

| HATU | Commercial | Coupling Reagent |

| HOBt | Commercial | Coupling Reagent |

| DIPEA | Commercial | Anhydrous |

| DMF | Commercial | Anhydrous |

| DCM | Commercial | Anhydrous |

| TFA | Commercial | Reagent Grade |

| Saturated Sodium Bicarbonate Solution | In-house Prep | N/A |

| Brine | In-house Prep | N/A |

| Anhydrous Sodium Sulfate | Commercial | Reagent Grade |

Experimental Procedure

Step 1: Coupling of (S,R,S)-AHPC with Boc-glycine

-